molecular formula C26H23FN4O2S B2941694 N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207018-94-7

N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2941694
CAS No.: 1207018-94-7
M. Wt: 474.55
InChI Key: QEKAAFHLVPEGLR-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex benzamide derivative featuring a benzamide core linked to a substituted imidazole ring. The imidazole moiety is functionalized with a sulfanyl group connected to a carbamoyl methyl group, which is further substituted with a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c1-18-7-10-21(15-23(18)27)30-24(32)17-34-26-28-13-14-31(26)22-11-8-20(9-12-22)25(33)29-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKAAFHLVPEGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or imidazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9])

  • Structural Features : These triazole derivatives () share fluorinated aryl groups (2,4-difluorophenyl) and sulfonyl linkages, contrasting with the target compound’s imidazole-sulfanyl-carbamoyl motif.
  • Synthesis : Synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions, followed by tautomerization to thione forms .
  • Key Spectral Data :
    • Absence of C=O IR bands (~1663–1682 cm⁻¹) confirms triazole formation .
    • νC=S vibrations at 1247–1255 cm⁻¹ and νNH bands at 3278–3414 cm⁻¹ confirm thione tautomer dominance .

N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)

  • Structural Features : This compound () contains a benzamide-imidazole core but replaces the sulfanyl-carbamoyl group with a 3,4-difluorophenyl ureido moiety.

Functional Group Variations and Pharmacological Implications

Sulfanyl vs. Sulfonyl Linkages

  • Target Compound : The sulfanyl group (-S-) in the carbamoyl methyl side chain may confer moderate electron-donating effects and flexibility, influencing binding kinetics.

Fluorination Patterns

  • Target Compound : A single 3-fluoro-4-methylphenyl group balances lipophilicity and steric bulk, optimizing bioavailability.
  • Triazole Derivatives : 2,4-Difluorophenyl groups enhance electronegativity and π-π stacking but may increase toxicity risks .
  • Pesticide Analogues () : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) use trifluoromethyl groups for agrochemical efficacy, highlighting divergent applications of fluorinated benzamides .

Biological Activity

N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C19H20FN3O2S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a benzamide moiety, an imidazole ring, and a fluorinated aromatic group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through the modulation of protein kinase activity. Protein kinases play vital roles in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis .

Structure-Activity Relationships (SAR)

Key Findings:

  • Imidazole Ring : The presence of the imidazole ring is essential for the cytotoxic activity observed in related compounds. Variations in substituents on this ring can significantly alter potency and selectivity against cancer cells .
  • Fluorinated Aromatic Substituents : The introduction of fluorine atoms in the aromatic rings enhances lipophilicity and may improve binding affinity to target proteins, thus increasing biological activity .
  • Benzamide Moiety : The benzamide structure contributes to the inhibition of specific enzymes involved in tumor growth, suggesting that modifications to this part of the molecule could enhance efficacy .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeIC50 (µM)Reference
Cytotoxicity (e.g., A431 cells)1.98 ± 1.22
Protein Kinase Inhibition0.5 - 5
Antimicrobial ActivityVariable

Case Study 1: Cancer Cell Line Testing

In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Enzyme Modulation

Another study focused on the compound's ability to inhibit specific protein kinases involved in signaling pathways associated with cancer progression. The results demonstrated that modifications to the imidazole group could enhance inhibitory potency, leading to decreased cell viability in treated samples .

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